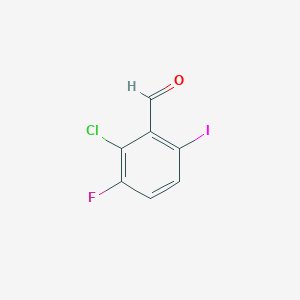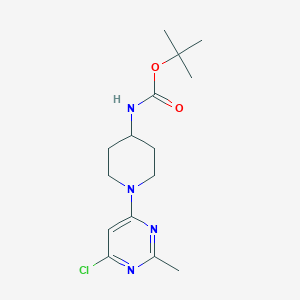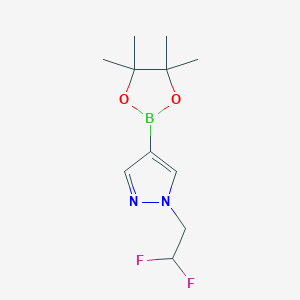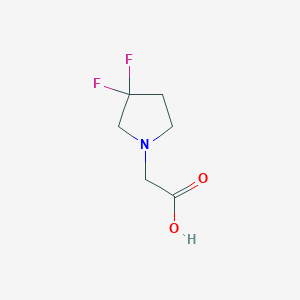
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine
Overview
Description
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine (2C3F6MP) is a synthetic compound that has been the subject of much scientific research in recent years. It has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology.
Scientific Research Applications
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology. In chemistry, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds and polycyclic aromatic hydrocarbons. In biochemistry, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been used in the study of enzyme-catalyzed reactions. In pharmacology, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been studied for its potential use as a drug, although further research is needed to determine its efficacy and safety.
Mechanism of Action
The exact mechanism of action of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine is still not fully understood. However, it is believed that the compound interacts with certain enzymes in the body, leading to changes in biochemical and physiological processes. For example, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to increase acetylcholine levels, which can lead to increased alertness and improved cognitive performance. At higher concentrations, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to inhibit the enzyme acetylcholinesterase, leading to increased acetylcholine levels and a variety of other effects, including muscle contraction, increased heart rate, and increased blood pressure.
Advantages and Limitations for Lab Experiments
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has several advantages for lab experiments, including its low cost and ease of synthesis. It is also relatively stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to using 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine in lab experiments, including the fact that it is not approved for human use and its mechanism of action is still not fully understood.
Future Directions
There are many potential future directions for research on 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine. These include further studies into its mechanism of action, its potential applications in drug development, and its safety and efficacy for human use. Additionally, further research is needed to explore the biochemical and physiological effects of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine on various organs and systems in the body. Finally, further research is needed to explore the potential interactions of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine with other compounds and drugs.
properties
IUPAC Name |
2-chloro-3-(1-fluorocyclobutyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c1-7-3-4-8(9(11)13-7)10(12)5-2-6-10/h3-4H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKJNWGQNBCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2(CCC2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




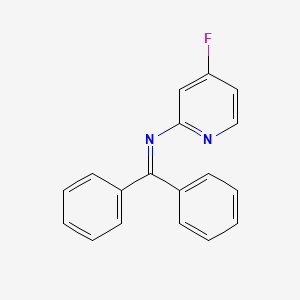
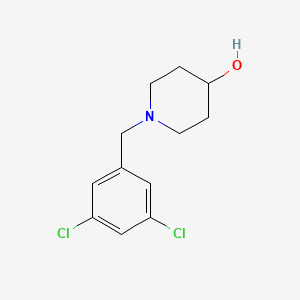
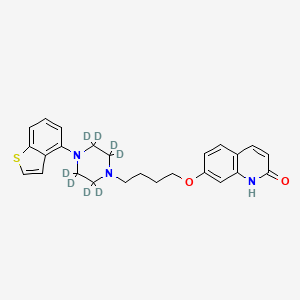
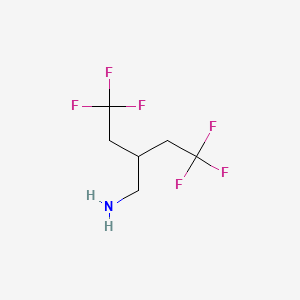
![Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate](/img/structure/B1472547.png)
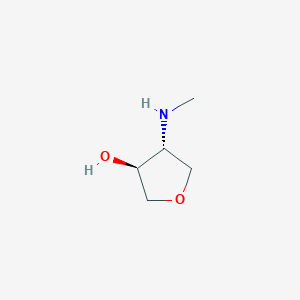
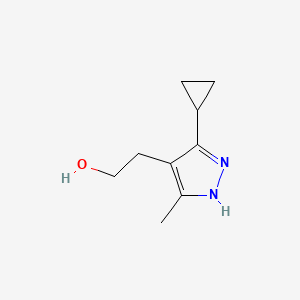
![6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1472550.png)
